Structural Differentiation – N‑1‑(4‑Methylphenyl)carbonyl vs. N‑H Indolin‑2‑one Scaffold [REFS‑1] [REFS‑2]
The target compound possesses an N‑1‑(4‑methylphenyl)carbonyl group that is structurally absent in the most closely related commercially available analog, 3‑((4‑methoxyphenyl)imino)indolin‑2‑one (CAS 1369382‑35‑3, CHEMBL378695). In the recently published benzoyl‑indolin‑one hybrid series, N‑benzoylation converted a weakly active N‑H precursor into a low‑nanomolar SRC kinase inhibitor (SI > 625) [REFS‑1]. While direct data for the target compound are unavailable, the N‑1‑(4‑methylphenyl)carbonyl group is expected to recapitulate key pharmacophoric features of the active N‑benzoyl analogs, including enhanced hydrophobic packing and elimination of the lactam N‑H hydrogen‑bond donor [REFS‑2].
| Evidence Dimension | Presence of N‑1‑acyl substituent |
|---|---|
| Target Compound Data | N‑1‑(4‑methylphenyl)carbonyl (p‑toluoyl) |
| Comparator Or Baseline | 3‑((4‑Methoxyphenyl)imino)indolin‑2‑one (CAS 1369382‑35‑3) – N‑1‑H |
| Quantified Difference | No numerical bioactivity data available for target compound; in structurally analogous 1‑benzoyl‑indolin‑2‑one hybrids, N‑benzoylation decreased IC₅₀ > 10‑fold (e.g., compound 4e vs. N‑H precursor) [REFS‑1] |
| Conditions | Human colon carcinoma HCT‑116 cell line (MTT assay); 1‑benzoyl‑indolin‑2‑one 4e IC₅₀ = 0.16 µM [REFS‑1] |
Why This Matters
Procurement of the N‑1‑(4‑methylphenyl)carbonyl analog enables SAR exploration of the N‑1‑acyl region, which has been shown to be a critical determinant of kinase selectivity and cellular potency in closely related chemical space.
- [1] Erdem‑Kuruca, S., et al. New 2‑indolinone‑indole hybrid compounds carrying a benzoyl moiety as tyrosine kinase inhibitors. Bioorganic Chemistry 156, 108203 (2025). View Source
- [2] SwissADME. Calculated physicochemical descriptors for 3‑((4‑methoxyphenyl)imino)‑1‑((4‑methylphenyl)carbonyl)indolin‑2‑one vs. des‑acyl analog. Swiss Institute of Bioinformatics (2025). View Source
